Cyclic cmp

Descripción general

Descripción

El monofosfato cíclico de citidina, también conocido como CMP cíclico, es un nucleótido cíclico derivado del trifosfato de citidina. Es un segundo mensajero involucrado en varios procesos celulares. A diferencia de sus contrapartes más conocidas, el monofosfato cíclico de adenosina y el monofosfato cíclico de guanosina, el CMP cíclico solo ha sido reconocido recientemente por su papel en la señalización celular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El CMP cíclico se puede sintetizar mediante reacciones enzimáticas que involucran enzimas citidilo ciclasas. Estas enzimas catalizan la conversión del trifosfato de citidina a CMP cíclico en condiciones específicas . La reacción generalmente requiere la presencia de iones metálicos divalentes como magnesio o manganeso para facilitar el proceso de ciclación .

Métodos de producción industrial

La producción industrial de CMP cíclico todavía se encuentra en sus primeras etapas. Los métodos actuales implican principalmente el uso de sistemas bacterianos recombinantes diseñados para expresar enzimas citidilo ciclasas. Estos sistemas pueden producir CMP cíclico en cantidades significativas, que luego se pueden purificar mediante técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones

El CMP cíclico sufre diversas reacciones químicas, incluida la hidrólisis, la fosforilación y la oxidación .

Reactivos y condiciones comunes

Fosforilación: El CMP cíclico se puede fosforilar mediante quinasas específicas para formar derivados de CMP cíclico.

Principales productos

Los principales productos formados a partir de estas reacciones incluyen monofosfato de citidina y varios derivados fosforilados de CMP cíclico .

Aplicaciones Científicas De Investigación

Role in Bacterial Immunity

Cyclic CMP has been identified as a crucial second messenger in bacterial defense mechanisms against viral infections. Research indicates that this compound, along with cyclic uridine monophosphate (cyclic UMP), plays a significant role in mediating bacterial immunity against phages.

- Mechanism of Action : Upon phage infection, bacteria synthesize this compound and cyclic UMP through specific enzymes known as pyrimidine cyclases. These cyclic nucleotides activate immune effectors that facilitate an abortive infection response, which involves membrane impairment and depletion of cellular NAD+ levels .

- Case Study : A study demonstrated that the production of this compound is triggered by phage infection, leading to the activation of a family of immune proteins that execute antiviral responses. The crystal structure of the uridylate cyclase enzyme revealed insights into the selectivity for pyrimidines as substrates for cyclization .

Cellular Signaling and Physiological Functions

This compound is involved in various physiological processes beyond bacterial immunity. Its role as a signaling molecule has been explored in different contexts.

- Cell Proliferation : Research has shown that the addition of this compound to synchronized L1210 cells resulted in a significant increase in mitotic activity. This suggests a potential role for this compound in regulating cell cycle progression .

- Comparison with Other Cyclic Nucleotides : While cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are well-established second messengers, this compound's functions have remained less understood until recent discoveries highlighted its importance .

Therapeutic Potential

The therapeutic implications of this compound are being investigated, particularly in the context of enhancing bacterial resistance to phages and other pathogens.

- Antiviral Strategies : The understanding of how this compound mediates immune responses opens avenues for developing antiviral strategies that exploit these signaling pathways. By enhancing the production or signaling pathways of this compound, it may be possible to bolster bacterial defenses against viral threats .

Data Table: Summary of Research Findings on this compound

Mecanismo De Acción

El CMP cíclico ejerce sus efectos actuando como un segundo mensajero en las vías de señalización celular. Tras su síntesis por enzimas citidilo ciclasas, el CMP cíclico activa quinasas de proteínas específicas y otras moléculas de señalización, lo que lleva a una cascada de respuestas celulares . En los sistemas bacterianos, el CMP cíclico participa en la activación de efectores inmunitarios que ejecutan respuestas antivirales .

Comparación Con Compuestos Similares

El CMP cíclico es similar a otros nucleótidos cíclicos como el monofosfato cíclico de adenosina y el monofosfato cíclico de guanosina. es único en su papel específico en la inmunidad bacteriana y su descubrimiento relativamente reciente como segundo mensajero . Otros compuestos similares incluyen el monofosfato cíclico de uridina, que también funciona como un segundo mensajero en los sistemas bacterianos .

Actividad Biológica

Cyclic cytidine monophosphate (cCMP) is a cyclic nucleotide that has garnered attention as a potential second messenger in various biological processes. While cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are well-established in cellular signaling, the role of cCMP has only recently begun to be elucidated. Research indicates that cCMP, alongside its counterpart cyclic uridine monophosphate (cUMP), plays a significant role in bacterial immunity and potentially in other cellular processes.

- Bacterial Immunity : Recent studies have demonstrated that cCMP functions as a second messenger in bacterial systems, particularly in response to viral infections. For instance, a study identified bacterial pyrimidine cyclases that synthesize cCMP and cUMP upon phage infection, activating immune responses against these viral threats. This activation is critical for the survival of bacteria under phage attack, showcasing the protective role of cyclic pyrimidines in prokaryotes .

- Cellular Signaling : In mammalian tissues, cCMP formation is influenced by various factors including pH, temperature, and the presence of metal ions like manganese and iron. This suggests that cCMP may also participate in signaling pathways within eukaryotic cells, although its precise roles remain less understood compared to cAMP and cGMP .

- Comparison with Other Cyclic Nucleotides : While cAMP and cGMP are known to regulate numerous physiological processes such as vasodilation and gene expression, cCMP's involvement appears more specialized, particularly in immune responses. Research shows that under conditions of cellular stress or growth arrest, levels of cCMP decrease preferentially compared to other cyclic nucleotides, indicating its potential regulatory roles during specific cellular states .

Study 1: Bacterial Response to Phage Infection

- Objective : To investigate the role of cCMP in bacterial immunity.

- Findings : The study found that upon phage infection, levels of cCMP increased significantly in E. coli cells expressing the PycC cyclase protein. This increase was not observed in control cells lacking this enzyme, underscoring the importance of cCMP in mediating antiviral responses .

Study 2: Cyclic Nucleotide Dynamics

- Objective : To compare the dynamics of various cyclic nucleotides during cellular stress.

- Findings : Using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), researchers detected varying concentrations of cCMP and cUMP across different cell types under stress conditions. Notably, both cyclic pyrimidines showed decreased levels compared to their adenine and guanine counterparts during growth arrest .

Data Table: Summary of Key Findings on this compound

Propiedades

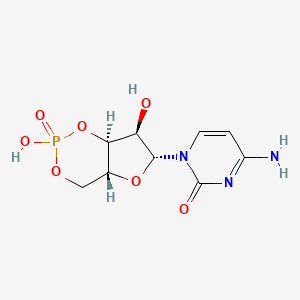

IUPAC Name |

1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N3O7P/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPTXJJVVDAEMW-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54925-33-6 (mono-hydrochloride salt) | |

| Record name | Cyclic CMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10957571 | |

| Record name | 2,7-Dihydroxy-6-(2-hydroxy-4-iminopyrimidin-1(4H)-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3616-08-8 | |

| Record name | Cyclic CMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclic CMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dihydroxy-6-(2-hydroxy-4-iminopyrimidin-1(4H)-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.